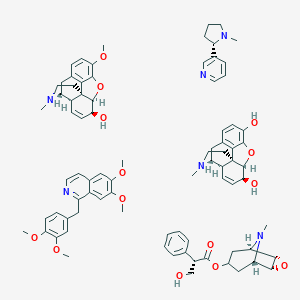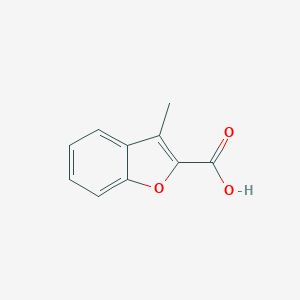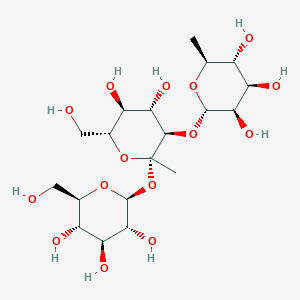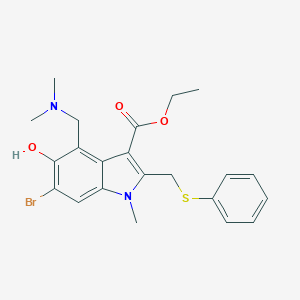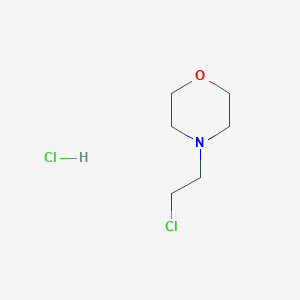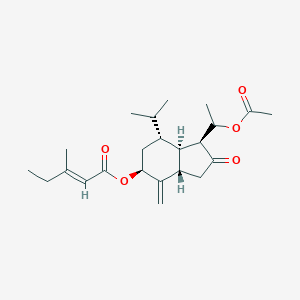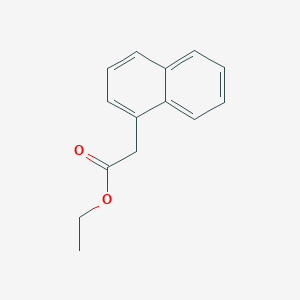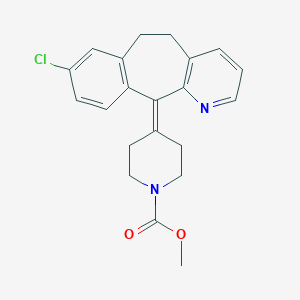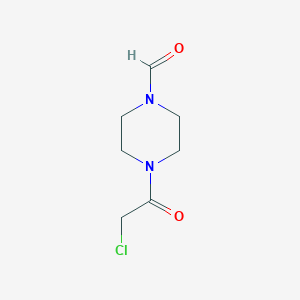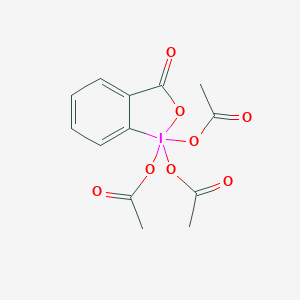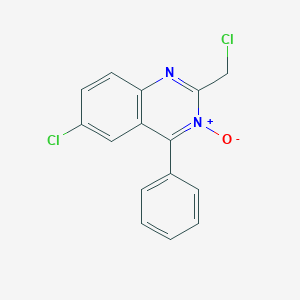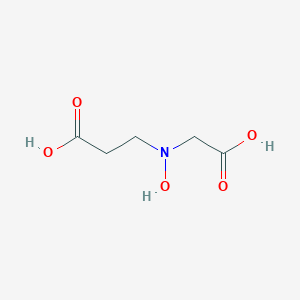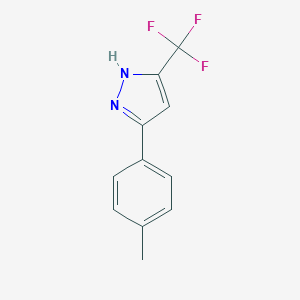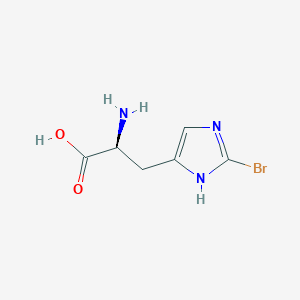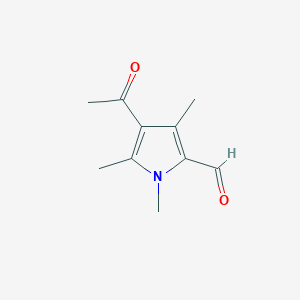
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ATPCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. ATPCA is a yellowish crystalline solid that has a characteristic odor and is soluble in organic solvents. This compound is widely used in the field of organic chemistry and biochemistry due to its various applications.
作用機序
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a unique mechanism of action, which involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
生化学的および生理学的効果
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
実験室実験の利点と制限
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, which makes it an ideal starting material for the synthesis of various organic compounds. However, one of the limitations is its cost, which can be a significant factor in large-scale experiments.
将来の方向性
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential future directions in scientific research. One of the significant directions is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of compounds with potential therapeutic applications. Another potential direction is in the field of neuroscience, where it can be used to study the effects of acetylcholine on the brain. Overall, 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential applications in scientific research, and further studies are needed to explore its full potential.
合成法
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized by various methods, including the reaction of 2,4-pentanedione with 2,3-dimethyl-1,3-butadiene in the presence of an acid catalyst. Another method involves the reaction of 2,4-pentanedione with 2-methyl-1,3-butadiene in the presence of a base catalyst. These methods yield 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde with high purity and yield.
科学的研究の応用
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been used in various scientific research studies due to its unique properties. One of the significant applications of 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is in the field of organic chemistry, where it is used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pyrrole-based compounds, which have potential applications in medicinal chemistry.
特性
CAS番号 |
136558-78-6 |
|---|---|
製品名 |
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
4-acetyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-6-9(5-12)11(4)7(2)10(6)8(3)13/h5H,1-4H3 |
InChIキー |
ULXAFGPWMJREJR-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
正規SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
同義語 |
1H-Pyrrole-2-carboxaldehyde,4-acetyl-1,3,5-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



